N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

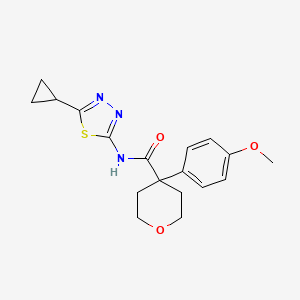

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a thiadiazole ring, a methoxyphenyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C18H21N3O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C18H21N3O3S/c1-23-14-6-4-13(5-7-14)18(8-10-24-11-9-18)16(22)19-17-21-20-15(25-17)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3,(H,19,21,22) |

InChI Key |

COPCGXAAINASNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the cyclopropyl group and the methoxyphenyl group through various substitution reactions. The final step includes the formation of the tetrahydropyran ring and the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific domains, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide stands out due to the presence of the methoxyphenyl group, which imparts unique electronic and steric properties

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H23N5O2S |

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(C(=NC=N1)N(C)CC2CCN(CC2)C3=NN=C(S3)C4CC4)F |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the thiadiazole ring through reactions involving hydrazonoyl halides and potassium thiocyanate.

- Cyclization to form the tetrahydropyran structure.

- Coupling reactions to attach the methoxyphenyl group and finalize the carboxamide functionality.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed IC50 values ranging from 0.0033 to 0.046 μg/mL against bacterial targets such as Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication.

Anticancer Potential

Investigations into the anticancer properties of thiadiazole derivatives have revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation significantly in human cancer cell lines, potentially through modulation of apoptotic pathways .

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are vital for bacterial survival. For instance, it has been noted that related compounds can inhibit DNA gyrase and topoisomerase IV in bacteria, leading to their bactericidal effects. The binding affinity and inhibition constants (IC50 values) are critical for determining their effectiveness .

Study on Antibacterial Activity

A recent study evaluated the antibacterial activity of a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against resistant strains of S. pneumoniae .

Investigation of Anticancer Effects

In another study focusing on the anticancer potential of thiadiazole derivatives, researchers found that compounds similar to this compound showed selective cytotoxicity towards cancer cells without affecting normal cells . This selectivity is crucial for therapeutic applications.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Cell Membrane Penetration: The thiadiazole ring enhances the compound's ability to cross cellular membranes.

- Target Interaction: It interacts with specific molecular targets such as enzymes involved in DNA replication and repair.

- Apoptotic Pathway Modulation: Induction of apoptosis in cancer cells is mediated through pathways involving caspases and other apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.